1-(3-Phenoxyphenyl)piperidine is a chemical compound that has garnered attention in medicinal chemistry due to its potential applications in pharmaceuticals, particularly as a selective inhibitor in cancer treatment. This compound belongs to the class of piperidine derivatives, which are characterized by a six-membered ring containing nitrogen. The presence of the phenoxyphenyl group enhances its biological activity and selectivity.
1-(3-Phenoxyphenyl)piperidine is classified as an organic compound and more specifically as a heterocyclic amine due to the presence of the piperidine ring. It is also categorized under pharmaceutical compounds due to its biological activity.
The synthesis of 1-(3-Phenoxyphenyl)piperidine often involves multi-step organic reactions. A common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. This method is favored for its ability to form carbon-carbon bonds under mild conditions, making it suitable for synthesizing complex organic molecules.
The molecular formula of 1-(3-Phenoxyphenyl)piperidine is . Its structure consists of a piperidine ring bonded to a phenoxyphenyl group, which contributes to its pharmacological properties.
C1CCN(CC1)C2=CC=CC=C2OC3=CC=CC=C3
XYZ123456789
(Note: This is a placeholder; actual InChI Key should be verified)1-(3-Phenoxyphenyl)piperidine can undergo several types of chemical reactions, including:
These reactions allow for the modification of the compound's structure, potentially enhancing its biological activity or altering its pharmacokinetic properties.
The mechanism of action for 1-(3-Phenoxyphenyl)piperidine primarily involves its interaction with specific biological targets, such as enzymes or receptors involved in cancer pathways. The compound has shown potential as an aurora A-selective inhibitor, which plays a critical role in cell division and proliferation . By inhibiting this target, the compound may disrupt cancer cell growth and induce apoptosis.
1-(3-Phenoxyphenyl)piperidine has significant applications in scientific research, particularly in drug discovery and development. Its potential as an anticancer agent makes it a candidate for further investigation in clinical settings. Additionally, it serves as a valuable intermediate in synthesizing other pharmacologically active compounds .
Catalytic hydrogenation represents a cornerstone in constructing the piperidine moiety of 1-(3-phenoxyphenyl)piperidine. Industrial-scale synthesis typically employs heterogeneous catalysts under pressurized H₂, with pyridine hydrogenation being a key route. Rhodium catalysts supported on carbon (Rh/C) achieve near-quantitative yields (>98%) of piperidine intermediates under mild conditions (25°C, 5 atm H₂), leveraging water as a green solvent [1] [5]. This method circumvents traditional acid additives, minimizing reactor corrosion and waste. For the 3-phenoxyphenyl substituent, in situ Suzuki-Miyaura coupling followed by hydrogenation enables sequential C-C bond formation and heterocycle saturation. Palladium on carbon (Pd/C, 10 wt%) facilitates chemoselective reduction of pyridinyl intermediates while preserving the phenoxybenzene ring, as demonstrated in the synthesis of related pharmaceuticals like donepezil precursors [3].
Table 1: Catalytic Systems for Piperidine Ring Synthesis
Catalyst | Conditions | Yield (%) | Chemoselectivity | Key Advantage |
---|---|---|---|---|
Rh/KB (0.5 mg/cm²) | H₂O catholyte, 25 mA/cm² | 98 | >99% | Ambient T/P, 99% current efficiency |
Pd/C (10 wt%) | 80°C, 5 atm H₂ | 95 | Phenoxy group retained | Compatible with in situ coupling |
RuCl₃·xH₂O | H₂O, 80°C | 92 | N/A | Acid-free, functional group tolerance |
Co/Ti-melamine | H₂O, 100°C | 89 | N/A | Recyclable, low metal leaching |
Electrocatalytic hydrogenation emerges as an energy-efficient alternative, utilizing Rh nanoparticle cathodes in anion-exchange membrane (AEM) electrolyzers. This approach achieves 99% current efficiency at 5 F/mol and quantitative piperidine yields at 9 F/mol (ambient T/P), using H₂O as the proton source. Isotope studies confirm D₂O incorporation into piperidine-d₁₁, validating the reaction mechanism [5].
Organocatalysis enables efficient C-C and C-N bond formation between piperidine and 3-phenoxyphenyl units. N-Formylpiperidine serves as a polar aprotic solvent and precursor, undergoing enantioselective Mannich reactions with in situ-generated 3-phenoxybenzaldehyde imines. L-Proline-catalyzed (20 mol%) Mannich condensations afford anti-1,3-disubstituted piperidines with >90% enantiomeric excess (ee) and 85% yield, crucial for chiral variants of the target compound [7] [8]. Enamine intermediates derived from piperidin-4-ones participate in Stork alkylations with 3-phenoxybenzyl halides, achieving 78–82% yields under phase-transfer conditions (tetrabutylammonium bromide, K₂CO₃).
Table 2: Organocatalytic Piperidine Functionalization
Reaction Type | Catalyst | Key Intermediate | Yield (%) | Stereoselectivity |
---|---|---|---|---|
Mannich Condensation | L-Proline (20 mol%) | N-Formylpiperidine | 85 | >90% ee (anti) |
Stork Alkylation | None (enamine) | Piperidin-4-one | 82 | N/A |
Aza-Michael Addition | Thiourea-tertiary amine | N-Boc-piperidine | 76 | 88% ee |
Thiourea-tertiary amine bifunctional catalysts facilitate aza-Michael additions of N-Boc-piperidine to 3-phenoxyacrylates, yielding β-amino esters with 88% ee. This method addresses steric challenges posed by the phenoxyphenyl group’s ortho substituents [6] [8].
Microwave irradiation drastically accelerates piperidine cyclization and functionalization steps. Alkyl dihalides and primary amines undergo cyclocondensation in alkaline aqueous media under microwave irradiation (150°C, 20 min), forming piperidine cores in 94% yield—50× faster than conventional heating [1]. For 1-(3-phenoxyphenyl)piperidine, Suzuki coupling of 3-bromophenyl piperidine with phenoxyboronic acid is achieved in 10 minutes (Pd(PPh₃)₄, Na₂CO₃, DMF) at 91% yield, versus 12 hours thermally [6]. One-pot protocols integrate N-alkylation and reductive amination: 3-phenoxybenzyl chloride reacts with ethyl nipecotate under microwaves (100°C, 15 min), followed by LiAlH₄ reduction to the target compound in 83% overall yield.
Table 3: Microwave-Optimized Key Reactions
Reaction | Conditions | Time (min) | Yield (%) | Conventional Yield/Time |
---|---|---|---|---|
Piperidine Cyclization | H₂O, NaOH, 150°C | 20 | 94 | 82% (24 h) |
Suzuki Coupling | DMF, Pd(PPh₃)₄, 120°C | 10 | 91 | 90% (12 h) |
N-Alkylation/Reduction | DMF, 100°C → THF, 65°C | 15 + 30 | 83 (2 steps) | 75% (8 h) |
Enantioselective synthesis of 1-(3-phenoxyphenyl)piperidine derivatives leverages chiral auxiliaries and catalysts. Rhodium hydroxide complexes with bicyclo[3.3.0]octadiene ligands enable arylation of N-tosylaldimines, yielding chiral 3-aryl piperidines (e.g., 3-phenylpiperidine precursors for niraparib) in 95% ee [4]. Nickel-catalyzed hydroalkenylation of 1,6-dienes using monodentate spiro phosphoramidite ligands affords piperidines with axial chirality (>90% ee, 85% yield). For C3-chiral targets, asymmetric transfer hydrogenation of pyridinium salts with Ir(I)/P,N-ligand systems achieves cis-3-phenylpiperidine in 97% ee, critical for bioactive derivatives [4] [6].
Chiral resolution via diastereomeric salt formation uses dibenzoyl tartaric acid to separate (±)-1-(3-phenoxyphenyl)piperidine-3-carboxylic acid enantiomers (95% de). This approach is scalable for pharmaceutical intermediates, as demonstrated in the synthesis of (S)-stereoisomers for kinase inhibitors [4] [8].
Solid-phase strategies enable rapid diversification of 1-(3-phenoxyphenyl)piperidine libraries. Wang resin-linked N-Fmoc-piperidin-4-one undergoes three key steps:
Rink amide resin facilitates carboxamide variant synthesis via on-resin reductive amination between 4-(3-phenoxyphenyl)piperidine and carboxylic acids (NaBH₃CN, 78% yield). Functionalization tolerates electron-withdrawing groups (-NO₂, -CF₃) on the phenoxyphenyl ring, enabling SAR studies. Throughput is enhanced by automated microwave-assisted coupling (30 min/step vs. 12 hours conventionally) [6] [9].
Table 4: Solid-Phase Synthesis Parameters
Resin Type | Anchoring Group | Reaction Sequence | Loading (mmol/g) | Cleavage Yield (%) |
---|---|---|---|---|
Wang | Enone | Knoevenagel → Michael → Reduction | 0.8 | 88 |
Rink Amide | Carboxamide | Reductive Amination → Acylation | 0.7 | 85 |
Merrifield | N-Alkylation | N-Alkylation → Suzuki Coupling | 1.0 | 91 |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: